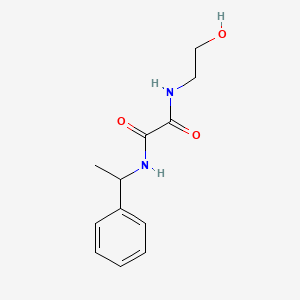
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide, also known as HEPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has also been shown to inhibit the expression of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that play a role in inflammation.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the production of reactive oxygen species. N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the activation of microglia. In animal studies, N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been shown to improve cognitive function and reduce neuronal damage in models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has several advantages for lab experiments, including its low toxicity and high stability. N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide can be easily synthesized using different methods, and its purity can be easily verified using analytical techniques, such as high-performance liquid chromatography. However, N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide also has some limitations for lab experiments, including its limited solubility in water and its potential interactions with other compounds in the experimental system.
未来方向
There are several future directions for research on N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide, including the development of new synthesis methods, the identification of its molecular targets, and the evaluation of its potential applications in different fields. In medicine, future research could focus on the development of N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide derivatives with improved pharmacological properties and the evaluation of their efficacy in animal models of neurodegenerative disorders. In agriculture, future research could focus on the optimization of N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide formulations for use as plant growth regulators and pesticides. In material science, future research could focus on the use of N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide as a stabilizer for emulsions and as a template for the synthesis of metal nanoparticles.
合成方法
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide can be synthesized using different methods, including the reaction of 2-aminoethanol with 1-phenylethyl isocyanate, the reaction of 2-chloroethylamine hydrochloride with 1-phenylethyl isocyanate, and the reaction of 2-hydroxyethylamine hydrochloride with 1-phenylethyl isocyanate. The yield and purity of the product depend on the method used and the conditions of the reaction.
科学研究应用
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been studied for its potential use as a plant growth regulator and as a pesticide. In material science, N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been studied for its potential use in the synthesis of metal nanoparticles and as a stabilizer for emulsions.
属性
IUPAC Name |
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(10-5-3-2-4-6-10)14-12(17)11(16)13-7-8-15/h2-6,9,15H,7-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNSOBNRFMWXIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(Diethylamino)propyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2383575.png)
![N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2383577.png)
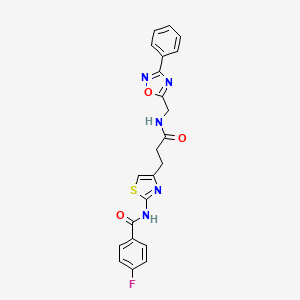
![2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2383583.png)
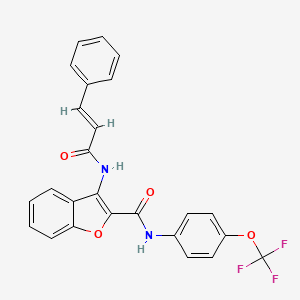
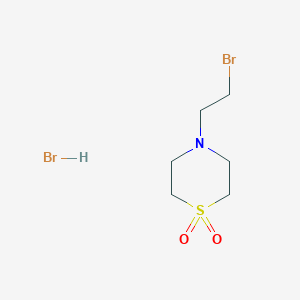

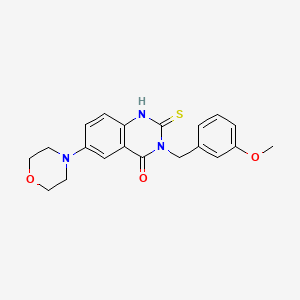
![4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2383589.png)
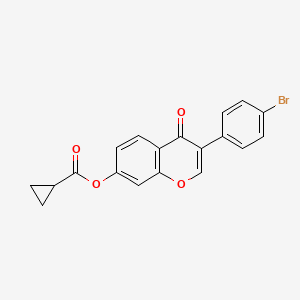

![Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2383593.png)
![(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2383594.png)
![N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2383596.png)